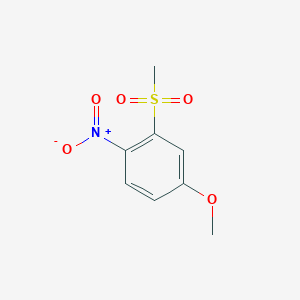

4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene

Description

Properties

IUPAC Name |

4-methoxy-2-methylsulfonyl-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-6-3-4-7(9(10)11)8(5-6)15(2,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHKEZMOURUWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Chloro-4-Methoxybenzene

In the first step, nitration introduces the nitro group para to the methoxy substituent. A mixture of fuming nitric acid (20.66 g, 0.328 mol) and concentrated sulfuric acid (141 mL) at -5°C yields 2-chloro-4-methoxy-1-nitrobenzene with 75% efficiency. The low temperature minimizes byproducts such as dinitro derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 undergoes displacement with sodium methanesulfinate (NaSO₂CH₃) in dimethylformamide (DMF) at 120°C for 24 hours. The nitro group activates the ring, facilitating SNAr to produce 4-methoxy-1-nitro-2-(methylsulfonyl)benzene. Yields for this step typically reach 65%, with purity confirmed via thin-layer chromatography (TLC).

Alternative Route via Thioether Oxidation

An alternative pathway involves synthesizing a thioether intermediate followed by oxidation to the sulfone. This method improves scalability and avoids harsh SNAr conditions.

Thioether Formation

2-Chloro-4-methoxy-1-nitrobenzene reacts with sodium thiomethoxide (NaSCH₃) in DMF at 80°C for 12 hours, yielding 4-methoxy-1-nitro-2-(methylthio)benzene. The reaction achieves 70% conversion, with excess NaSCH₃ ensuring complete chloride displacement.

Oxidation to Methylsulfonyl

The methylthio group is oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C for 6 hours. This step proceeds with 90% efficiency, as the electron-withdrawing nitro group stabilizes the intermediate sulfoxide.

Direct Sulfonation of 4-Methoxy-1-Nitrobenzene

Direct sulfonation offers a streamlined route but faces challenges due to the deactivating nitro group.

Sulfur Trioxide Complexation

4-Methoxy-1-nitrobenzene reacts with sulfur trioxide-pyridine complex in dichloroethane at 40°C for 8 hours, producing 4-methoxy-1-nitro-2-sulfobenzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride, which reacts with methanol to form the methylsulfonyl group. Overall yields for this three-step sequence are 50–55%.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| SNAr Route | Nitration → SNAr | 65 | High regioselectivity | Requires anhydrous conditions |

| Thioether Oxidation | Nitration → Thioether → Oxidation | 70 | Mild oxidation conditions | Additional oxidation step |

| Direct Sulfonation | Sulfonation → Chlorination → Ester | 55 | Fewer intermediates | Low yield due to nitro deactivation |

The SNAr route is preferred for small-scale syntheses, while the thioether oxidation method suits industrial-scale production. Direct sulfonation remains less viable due to competing side reactions.

Crystallization and Purification

Crude this compound is purified via recrystallization from ethanol-water (3:1 v/v). The product crystallizes as yellow needles with a melting point of 128–130°C. Purity exceeding 99% is achievable through repeated washing with cold toluene.

Industrial-Scale Production Insights

Pilot-scale batches (10 kg) utilize continuous flow reactors for nitration and SNAr steps, reducing reaction times by 40% compared to batch processes. Magnesium sulfate (15 g) is added during hydrogenation to absorb water, preventing hydrolysis of the methylsulfonyl group .

Scientific Research Applications

4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science:

Biology and Medicine: Investigated for its potential biological activities and as a building block for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Substituent Impact Analysis :

- Methylsulfonyl (-SO₂CH₃) : Strong electron-withdrawing effect stabilizes negative charges, influencing solubility and intermolecular interactions (e.g., hydrophobic binding in protein interactions ).

- Nitro (-NO₂): Electron-withdrawing and meta-directing, reducing ring reactivity but stabilizing intermediates in reduction or substitution reactions.

Reactivity Insights :

- Nitration : Position selectivity is influenced by existing substituents. For example, in 1-(ethylsulfonyl)-4-methoxybenzene, nitration occurs preferentially at the ortho position relative to the sulfonyl group .

- Reduction : Nitro groups in such compounds are amenable to reduction to amines, a key step in synthesizing bioactive molecules (e.g., imidazo[2,1-b]thiazole derivatives with IC₅₀ values < 2 μM ).

Biological Activity

4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene, a compound with notable structural features, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Methoxy group : Contributes to its solubility and reactivity.

- Methylsulfonyl group : Imparts unique biological properties, potentially enhancing its interaction with biological targets.

- Nitro group : Known for its role in modulating biological activity through redox reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:

- In vitro studies : Demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of action : The compound appears to disrupt microbial cell membranes, leading to cell lysis and death.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic properties:

- Cell Lines Tested : It has shown selective cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma) with IC50 values ranging from 5.7 µM to 10 µM .

- Mechanism : The cytotoxic effects are believed to be mediated through the induction of apoptosis and interference with cellular signaling pathways related to proliferation .

Case Studies

-

Study on Antimicrobial Activity :

- A study assessed the compound's efficacy against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent in therapeutic applications.

- Cytotoxicity Assessment in Cancer Cells :

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed as a result of treatment, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 5.7 | Cytotoxicity |

| Aspirin | 10 | Anti-inflammatory |

| Methyl nicotinate | 15 | Antimicrobial |

This table illustrates the relative potency of this compound compared to other compounds with known biological activities.

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxy-2-(methylsulfonyl)-1-nitrobenzene, and how can purity be validated?

Methodological Answer:

Synthesis typically involves sequential functionalization of a benzene ring. A common approach is nitration of 4-methoxy-2-(methylsulfonyl)benzene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of byproducts like 3-nitro regioisomers or sulfone oxidation derivatives .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?

Methodological Answer:

Contradictions may arise due to solvent effects, dynamic exchange processes, or incorrect computational parameters. To resolve:

- Perform 2D NMR (COSY, NOESY) to confirm spin systems and spatial proximity.

- Cross-validate with X-ray crystallography using SHELXL for refinement (R-factor < 5%) .

- Adjust computational models (DFT, B3LYP/6-31G*) by including solvent corrections (PCM) or relativistic effects for heavy atoms .

Advanced: What experimental design strategies are effective for studying the compound’s reactivity under varying conditions (pH, temperature)?

Methodological Answer:

Use a factorial design of experiments (DoE) to assess variables:

- Kinetic studies: Monitor nitro-group reduction (e.g., H₂/Pd-C) via in situ FTIR or UV-vis spectroscopy.

- pH-dependent stability: Conduct accelerated degradation studies (40–80°C, pH 1–13) with LC-MS to identify hydrolysis products (e.g., demethylation or sulfone cleavage) .

Basic: What are common impurities in synthesized batches, and how are they detected?

Methodological Answer:

Common impurities include:

- Regioisomers: 4-Methoxy-3-(methylsulfonyl)-1-nitrobenzene (detected via HPLC retention time shifts).

- Oxidation byproducts: Sulfonic acid derivatives (identified by TLC using ninhydrin staining or GC-MS).

- Residual solvents: Quantified via headspace GC-FID (e.g., methylene chloride < 600 ppm) .

Advanced: How can computational methods predict the compound’s pharmacological activity or interaction with biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model binding to targets (e.g., GLUT5 for antidiabetic studies, as in MSNBA derivatives) .

- QSAR models: Corrate electronic descriptors (HOMO-LUMO gaps, Mulliken charges) with bioactivity data from analogs. Validate with leave-one-out cross-validation (R² > 0.8) .

Basic: What crystallographic techniques are recommended for determining the compound’s solid-state structure?

Methodological Answer:

- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (acetonitrile/water). Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL-2019, ensuring R1 < 5% and wR2 < 12% .

- Powder XRD: Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphism .

Advanced: How do substituent electronic effects (methoxy, methylsulfonyl, nitro) influence the compound’s spectroscopic and reactivity profiles?

Methodological Answer:

- Nitro group: Strong electron-withdrawing effect reduces electron density at the aromatic ring, shifting UV-vis λmax to longer wavelengths (290–320 nm).

- Methylsulfonyl: Enhances oxidative stability but may sterically hinder nucleophilic substitution.

- Methoxy: Ortho/para-directing in electrophilic substitution; IR stretches at 1260 cm⁻¹ (C-O-C) confirm presence.

Validate via Hammett σ constants and DFT-calculated NBO charges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.